4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone” is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . These compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .
Synthesis Analysis
The compound is synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The compound has a complex structure with multiple aromatic rings, a piperazine ring, and nitro and chloro substituents .Chemical Reactions Analysis
The compound is part of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed based on its IR, 1H NMR, 13C NMR, and mass spectral data . The compound has a molar mass of 469 g/mol .Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including those structurally related to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, possess significant antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds with substituted benzothiazoles and evaluated their antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Properties
Mallikarjuna et al. (2014) conducted a study on derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which are structurally similar to the chemical . They found that some of these compounds exhibited significant anticancer and antituberculosis activities, highlighting the potential of these derivatives in medical research (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-tuberculosis Drug Candidates
Eckhardt et al. (2020) reported on the synthesis of a related compound, which was a byproduct in the synthesis of an anti-tuberculosis drug candidate. This highlights the potential application of similar compounds in developing new treatments for tuberculosis (Eckhardt et al., 2020).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with anti-mycobacterial properties. Their study synthesized and tested various derivatives against Mycobacterium tuberculosis, with several compounds showing promising results (Pancholia et al., 2016).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the use of compounds similar to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone as corrosion inhibitors. Their study demonstrated the effectiveness of these compounds in inhibiting mild steel corrosion in an acidic medium (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Target of Action
Similarly, piperazine derivatives have a wide range of biological activities .
Mode of Action
Benzothiazole and piperazine derivatives often act by interacting with various receptors .
Biochemical Pathways
Benzothiazole and piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The drug likeness or “drugability” of similar compounds has been evaluated according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Such factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Future Directions
The compound and its derivatives have shown promising results in pharmacological studies . Future research could focus on further exploring its potential uses in medicine, particularly as an antipsychotic drug . Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCAVKSJGRDDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.